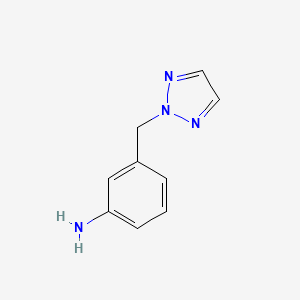![molecular formula C15H25NO2 B12547724 2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl- CAS No. 869882-24-6](/img/structure/B12547724.png)
2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] is an organic compound with a complex structure that includes a phenylmethyl group and two 2-methyl-2-propanol groups connected by an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] typically involves the reaction of 2-amino-2-methylpropan-1-ol with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is carried out in a solvent like dichloroethane at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] involves its interaction with various molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate enzyme activity and affect biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A primary amine with similar structural features but lacks the phenylmethyl and imino groups.
2-Benzylamino-2-methyl-1-propanol: Contains a benzylamino group instead of the phenylmethyl imino linkage.
1,1’-[(4-Methylphenyl)imino]bis-2-propanol: Similar structure with a 4-methylphenyl group instead of the phenylmethyl group.
Uniqueness
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and imino groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
869882-24-6 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
1-[benzyl-(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-14(2,17)11-16(12-15(3,4)18)10-13-8-6-5-7-9-13/h5-9,17-18H,10-12H2,1-4H3 |
InChI Key |
DTNJQLQSSAKOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(CC1=CC=CC=C1)CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B12547660.png)
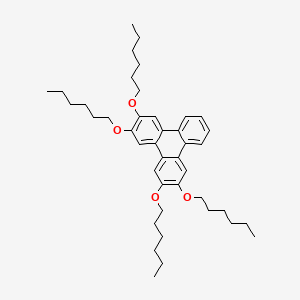
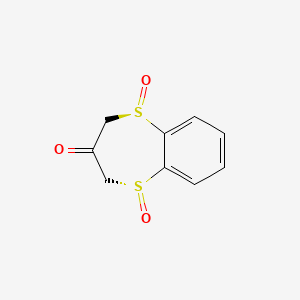
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
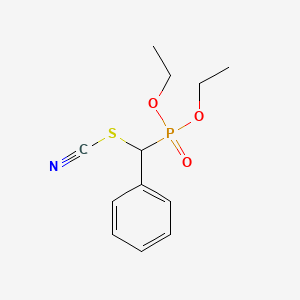
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
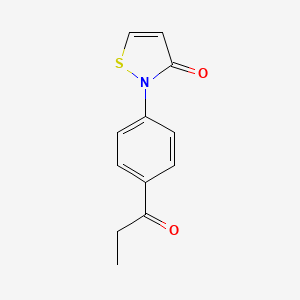
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

